molecular formula C12H16BrClO2 B4927360 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene

2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene

Cat. No. B4927360
M. Wt: 307.61 g/mol
InChI Key: QSJWDHJAJKBAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bromo ABD and has a molecular formula of C11H15BrClO2.

Mechanism of Action

The mechanism of action of Bromo ABD involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. When Bromo ABD reacts with ROS, it undergoes a chemical change that results in the production of a fluorescent signal. This signal can be used to detect the presence of ROS in cells and tissues.
Biochemical and physiological effects:
Bromo ABD has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a useful tool for studying the effects of ROS on cellular processes without interfering with normal cellular function.

Advantages and Limitations for Lab Experiments

The advantages of using Bromo ABD in lab experiments include its high sensitivity and selectivity for ROS, its non-toxic nature, and its ability to be used in a variety of experimental settings. However, its limitations include its relatively high cost and the need for specialized equipment to detect its fluorescent signal.

Future Directions

There are several potential future directions for research on Bromo ABD, including the development of new synthetic methods for its production, the optimization of its use as a fluorescent probe for ROS detection, and the investigation of its potential therapeutic applications for the treatment of cancer and other diseases. Additionally, the use of Bromo ABD in combination with other fluorescent probes and imaging techniques may provide new insights into the role of ROS in cellular processes and disease pathogenesis.

Synthesis Methods

The synthesis of Bromo ABD involves the reaction of 2,5-dimethylphenol with 2-bromoethyl ether and sodium hydride in dimethylformamide. This reaction produces the intermediate 2-(2-bromoethoxy)-5-methylphenol, which is then reacted with ethylene oxide in the presence of potassium hydroxide to produce the final product, 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene.

Scientific Research Applications

Bromo ABD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO2/c1-9-7-11(14)8-10(2)12(9)16-6-5-15-4-3-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJWDHJAJKBAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCBr)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene

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